

Application Notes and Protocols: Colony Formation Assay with SRI 31215 TFA Treatment

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Compound of Interest

Compound Name: SRI 31215 TFA

Cat. No.: B610992

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Audience: Researchers, scientists, and drug development professionals.

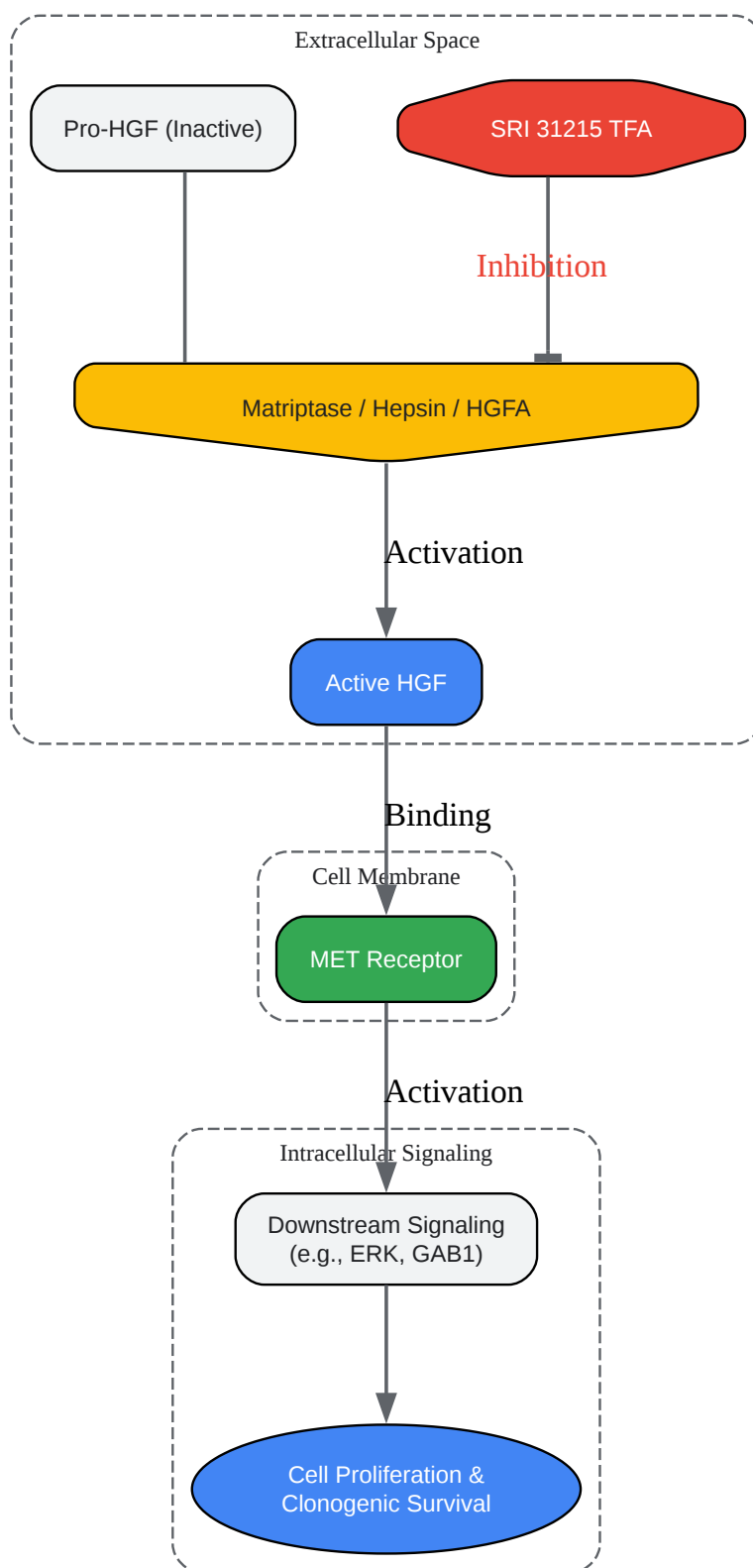
Introduction

The colony formation assay, or clonogenic assay, is a fundamental in vitro method used to determine the long-term survival and proliferative capability of a single cell.[1][2] This assay is considered the gold standard for assessing the effects of cytotoxic agents, including radiation and chemotherapeutic drugs, on cell reproductive viability.[3] **SRI 31215 TFA** is a small molecule inhibitor that targets the activation of Hepatocyte Growth Factor (HGF).[4][5][6] It functions as a triplex inhibitor of the serine proteases matriptase, hepsin, and HGF activator (HGFA), which are responsible for converting the inactive precursor pro-HGF into its active form.[4][6][7] The subsequent binding of active HGF to its receptor, MET, triggers downstream signaling cascades that promote cancer cell proliferation, survival, migration, and invasion.[5][6][7] By blocking HGF activation, **SRI 31215 TFA** effectively inhibits the oncogenic HGF/MET signaling pathway.[5] These application notes provide a detailed protocol for utilizing the colony formation assay to quantify the dose-dependent inhibitory effect of **SRI 31215 TFA** on the clonogenic survival of cancer cells.

Mechanism of Action: SRI 31215 TFA in the HGF/MET Pathway

SRI 31215 TFA prevents the proteolytic cleavage of pro-HGF, a critical step for the activation of the HGF/MET signaling pathway. This pathway is often dysregulated in various cancers,

contributing to tumor growth and resistance to therapy.[5][6] The diagram below illustrates the inhibitory action of **SRI 31215 TFA**.



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Caption: **SRI 31215 TFA** inhibits proteases that activate HGF, blocking MET receptor signaling.

Experimental Protocols

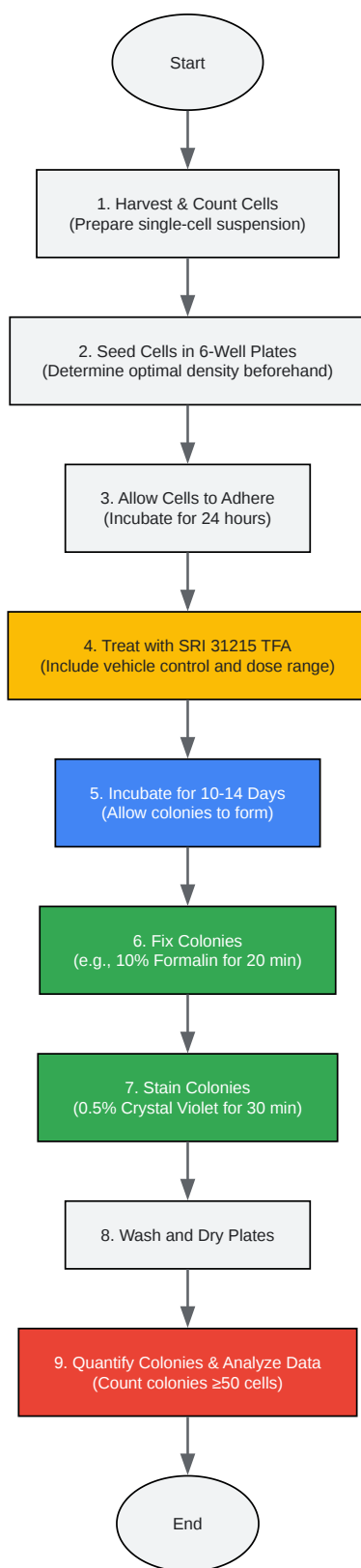
This protocol details the steps for performing a colony formation assay to evaluate the efficacy of **SRI 31215 TFA**.

I. Materials and Reagents

Material/Reagent	Specifications
Cell Line	Appropriate cancer cell line (e.g., DU145, DiFi)
SRI 31215 TFA	Stock solution prepared in a suitable solvent (e.g., DMSO)
Culture Medium	Recommended medium for the chosen cell line + FBS + Pen/Strep
Trypsin-EDTA	0.25% or 0.05% solution
Phosphate-Buffered Saline (PBS)	Sterile, pH 7.4
Culture Plates	Sterile 6-well tissue culture treated plates
Fixative Solution	10% Neutral Buffered Formalin or 4% Paraformaldehyde (PFA)
Staining Solution	0.5% (w/v) Crystal Violet in 25% Methanol
Equipment	Incubator (37°C, 5% CO ₂), microscope, hemocytometer, centrifuge

II. Detailed Methodology

The workflow involves cell preparation, treatment with **SRI 31215 TFA**, incubation to allow for colony growth, and subsequent fixation, staining, and quantification.



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- To cite this document: BenchChem. [Application Notes and Protocols: Colony Formation Assay with SRI 31215 TFA Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b610992#colony-formation-assay-with-sri-31215-tfa-treatment>]

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